TP-064 -

TP-064

Catalog Number: EVT-286236
CAS Number:
Molecular Formula: C28H34N4O2
Molecular Weight: 458.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide, also known as TP-064, is a synthetic small molecule that functions as a potent and selective inhibitor of the protein arginine methyltransferase 4 (PRMT4), also known as coactivator-associated arginine methyltransferase 1 (CARM1) [, , , , , ]. In scientific research, TP-064 serves as a valuable tool for investigating the biological functions of PRMT4 and its potential as a therapeutic target for diseases like cancer [, , ].

Mechanism of Action

TP-064 exerts its biological effects by selectively inhibiting the enzymatic activity of PRMT4 [, , ]. PRMT4 catalyzes the methylation of arginine residues on histone and non-histone proteins, playing crucial roles in gene regulation, cell cycle progression, and signal transduction []. TP-064 binds to PRMT4, preventing the methylation of its substrates and ultimately interfering with these cellular processes [, ]. For instance, TP-064 inhibits the dimethylation of PRMT4 substrates such as BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12) [].

Applications
  • Investigating PRMT4 Biology: TP-064 serves as a crucial tool for dissecting the biological roles of PRMT4 in various cellular processes []. Researchers utilize TP-064 to study the consequences of PRMT4 inhibition on gene expression, protein function, and cellular signaling pathways [, , ].

  • Exploring the Therapeutic Potential of PRMT4 Inhibition: TP-064's ability to inhibit PRMT4 makes it valuable for evaluating this enzyme as a potential therapeutic target, particularly in cancer [, ]. Studies have shown that TP-064 treatment can inhibit the proliferation of certain cancer cells, suggesting its potential in cancer therapy [].

  • Studying Specific Disease Models: TP-064 has been used in research investigating its impact on specific disease models. For example, studies have examined its effects on breast cancer cell growth both in vitro and in vivo, demonstrating its potential as a therapeutic agent []. Other research explored its influence on inflammatory and metabolic processes in atherosclerotic lesions in mice [] and its impact on the inflammatory response in macrophages [].

Future Directions
  • Developing More Potent and Specific PRMT4 Inhibitors: Building upon the foundation laid by TP-064, future research can focus on designing and synthesizing even more potent and selective inhibitors of PRMT4 []. This could involve exploring novel chemical scaffolds and optimizing the pharmacokinetic properties of the inhibitors.

  • Exploring Potential Synergistic Therapies: Research could investigate whether combining TP-064 with other therapeutic agents enhances its efficacy. For instance, in cancer treatment, TP-064 could be combined with existing chemotherapy drugs or targeted therapies to achieve synergistic effects [].

EZM2302

  • Compound Description: EZM2302 is a small molecule inhibitor of Coactivator-associated arginine methyltransferase 1 (CARM1, also known as PRMT4). It demonstrates potent inhibitory activity against CARM1 and has been investigated for its anticancer properties. []

iCARM1

  • Compound Description: iCARM1 is a novel small molecule inhibitor of CARM1 with improved specificity and activity compared to previously known inhibitors, including TP-064 and EZM2302. [] iCARM1 suppresses the expression of oncogenic estrogen/ERα-target genes while activating type I interferon (IFN) and IFN-induced genes (ISGs) in breast cancer cells. []
  • Relevance: Both iCARM1 and TP-064 target CARM1, aiming to inhibit its activity. [] Both compounds demonstrate potential as therapeutic agents for breast cancer, with iCARM1 showing superior specificity and activity. []

JQ1

  • Compound Description: JQ1 is a potent and selective small-molecule inhibitor of the BET (bromodomain and extra-terminal) family of proteins, specifically targeting BRD4. [] JQ1 disrupts the interaction between BRD4 and acetylated chromatin, leading to the downregulation of oncogenic transcripts. []
  • Relevance: Although JQ1 targets BRD4 and TP-064 targets CARM1, both compounds converge on the regulation of gene expression. [] Specifically, both JQ1 and TP-064 can affect the expression of genes regulated by super-enhancers, albeit through different mechanisms. [] In triple-negative breast cancer cells, treatment with either JQ1 or TP-064 effectively reduces the expression of methyl-BAF155 target genes. []

TP-064N

  • Compound Description: TP-064N serves as a negative control compound for TP-064. [] Its structure is closely related to TP-064, but it lacks the specific chemical features required for potent inhibition of PRMT4.
  • Relevance: TP-064N is specifically designed as a negative control for TP-064, allowing researchers to differentiate between on-target and off-target effects of TP-064. [] By comparing the effects of TP-064 and TP-064N in biological assays, researchers can confirm whether the observed effects are specifically due to PRMT4 inhibition. []

Properties

Product Name

TP-064

IUPAC Name

N-methyl-N-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]pyridin-4-yl]methyl]-3-phenoxybenzamide

Molecular Formula

C28H34N4O2

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C28H34N4O2/c1-29-15-18-32-16-12-23(13-17-32)27-19-22(11-14-30-27)21-31(2)28(33)24-7-6-10-26(20-24)34-25-8-4-3-5-9-25/h3-11,14,19-20,23,29H,12-13,15-18,21H2,1-2H3

InChI Key

VUIITYLFSAXKIQ-UHFFFAOYSA-N

SMILES

CNCCN1CCC(CC1)C2=NC=CC(=C2)CN(C)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

TP-064; TP 064; TP064.

Canonical SMILES

CNCCN1CCC(CC1)C2=NC=CC(=C2)CN(C)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.